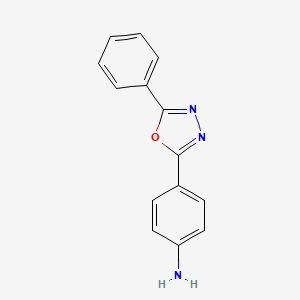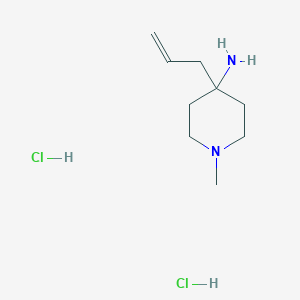
Phenyl 4-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a phenyl group, a piperidine ring, and a tetrahydrofuran ring, which are common structures in many biologically active compounds . The presence of these groups could potentially contribute to the compound’s biological activity.
Molecular Structure Analysis
The compound’s structure includes several functional groups that could be involved in its interactions with biological targets. The piperidine ring, for example, is a common feature in many drugs and is known to interact with biological targets through a variety of mechanisms .Scientific Research Applications
Oxindole Synthesis and Medicinal Chemistry
One significant application involves the synthesis of oxindoles via palladium-catalyzed CH functionalization, employing a methodology that aligns with both Buchwald's and Hartwig's approaches. This process is crucial for medicinal chemistry, particularly for synthesizing serine palmitoyl transferase enzyme inhibitors, which have implications in treating various diseases (Magano, Kiser, Shine, & Chen, 2014).
Microwave-Assisted Synthesis of Heterocycles
The compound has also been utilized in the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. These derivatives are of interest due to their potential biological activities, showcasing the compound's versatility in facilitating the rapid synthesis of complex heterocyclic structures (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Analgesic Compound Synthesis
In pharmaceutical research, this compound serves as a precursor in the synthesis of potent analgesics. Research has identified various derivatives of 4-arylamino-4-piperdinecarboxylic acids as starting materials for creating alpha-amino esters, ethers, and ketones, leading to the development of analgesics significantly more potent than morphine, indicating its importance in pain management research (Van Daele et al., 1976).
Surface Modification and Interfacial Bonding
The chemical serves in modifying carbon fiber surfaces to introduce primary and secondary amine groups. This modification enhances the reactivity of carbon fibers in composite materials, demonstrating the compound's role in advancing materials science and engineering (Pittman et al., 1997).
Antibacterial Applications
Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown moderate to high antibacterial activity. This finding underscores the compound's potential in developing new antibacterial agents, highlighting its contribution to combating microbial resistance (Khalid et al., 2016).
properties
IUPAC Name |
phenyl 4-[[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c24-18(19(25)22-14-17-7-4-12-27-17)21-13-15-8-10-23(11-9-15)20(26)28-16-5-2-1-3-6-16/h1-3,5-6,15,17H,4,7-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFCGHCRZGIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)


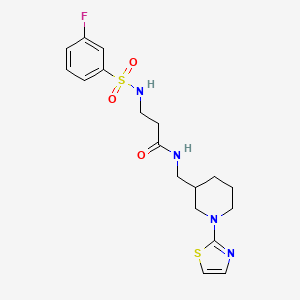
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)
![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)
![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)
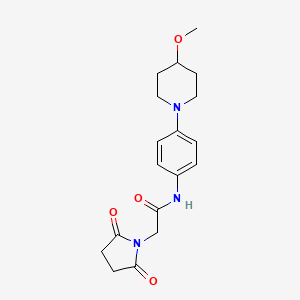
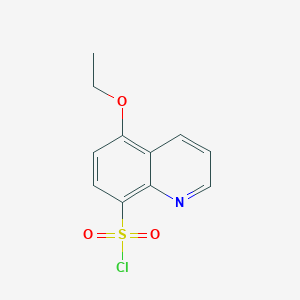
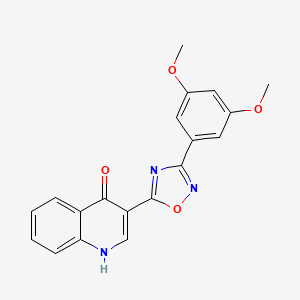
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)
